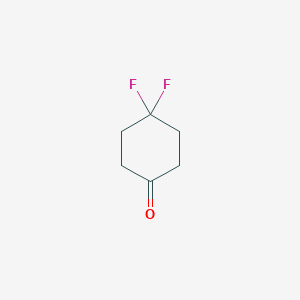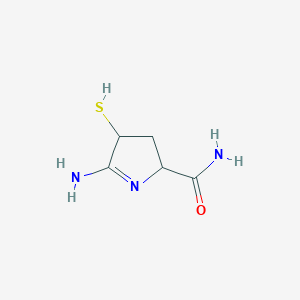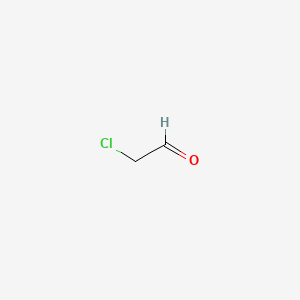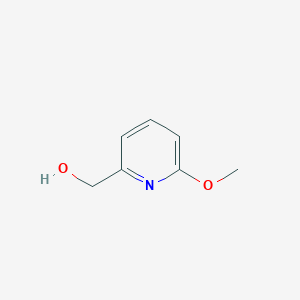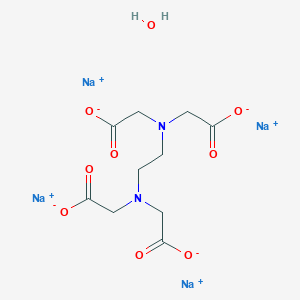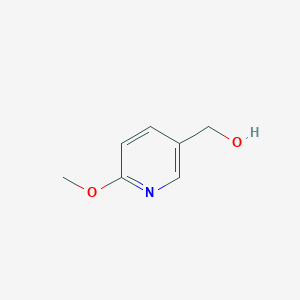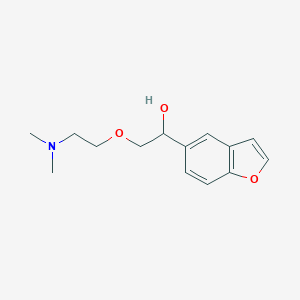
alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol, also known as DMAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAB is a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in a variety of cellular processes. In
Mecanismo De Acción
Alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol selectively inhibits PKC by binding to the regulatory domain of the enzyme, preventing its activation and subsequent downstream signaling. This leads to a decrease in cell proliferation and an increase in apoptosis.
Efectos Bioquímicos Y Fisiológicos
Alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has been shown to have neuroprotective effects, as PKC plays a role in neuronal signaling. alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has also been investigated for its potential use in the treatment of cardiovascular diseases, as PKC is involved in the regulation of vascular tone and cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has several advantages for use in lab experiments. It is a potent and selective inhibitor of PKC, making it a useful tool for studying the role of PKC in various cellular processes. However, alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has some limitations as well. It has a short half-life and is rapidly metabolized in vivo, making it difficult to use in animal studies. Additionally, its potency and selectivity can vary depending on the cell type and PKC isoform being studied.
Direcciones Futuras
There are several future directions for research on alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol. One area of interest is the development of more potent and selective PKC inhibitors that can be used in animal studies. Another area of interest is the investigation of the role of PKC in other disease states, such as diabetes and Alzheimer's disease. Finally, the potential use of alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol as a therapeutic agent in cancer and inflammatory diseases warrants further investigation.
Conclusion
In conclusion, alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol is a potent and selective inhibitor of PKC that has gained significant attention in scientific research. Its unique properties make it a valuable tool for studying the role of PKC in various cellular processes and its potential use in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanisms of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol and its potential therapeutic applications.
Métodos De Síntesis
Alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol can be synthesized through a multistep process that involves the reaction of benzofuran with 2-dimethylaminoethyl chloride, followed by the reaction of the resulting compound with paraformaldehyde and sodium borohydride. The final product is obtained through a purification process using chromatography techniques.
Aplicaciones Científicas De Investigación
Alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has been extensively studied for its potential use in cancer treatment. PKC is overexpressed in many cancer cells, and its inhibition by alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has also been investigated for its potential use in the treatment of inflammatory diseases such as asthma and arthritis, as PKC plays a role in the inflammatory response.
Propiedades
Número CAS |
131964-42-6 |
|---|---|
Nombre del producto |
alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol |
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
1-(1-benzofuran-5-yl)-2-[2-(dimethylamino)ethoxy]ethanol |
InChI |
InChI=1S/C14H19NO3/c1-15(2)6-8-17-10-13(16)11-3-4-14-12(9-11)5-7-18-14/h3-5,7,9,13,16H,6,8,10H2,1-2H3 |
Clave InChI |
SKEWXUFAHSXIQH-UHFFFAOYSA-N |
SMILES |
CN(C)CCOCC(C1=CC2=C(C=C1)OC=C2)O |
SMILES canónico |
CN(C)CCOCC(C1=CC2=C(C=C1)OC=C2)O |
Sinónimos |
alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



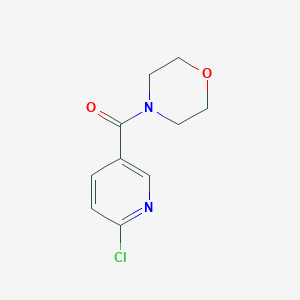
![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)



![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)
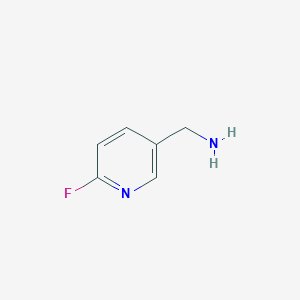
![(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid](/img/structure/B151906.png)
